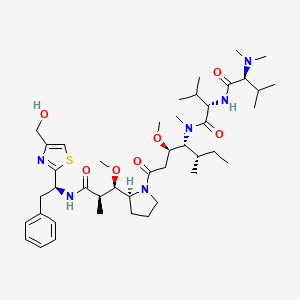

Dolastatinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dolastatinol is a synthetic analog of dolastatin 10, a highly cytotoxic natural product isolated from the marine sea hare, Dolabella Auricularia . This compound is a methylene hydroxyl derivative of dolastatin 10 and has been developed as a potent anticancer agent . It exhibits strong suppression of cell proliferation and migration, making it a promising candidate for further development in cancer treatment .

Méthodes De Préparation

Dolastatinol is synthesized using a solid-phase peptide Fmoc chemistry protocol on 2-chlorotrityl chloride resin . The synthesis involves a pH-triggering self-immolative monosuccinate linker, which introduces the C-terminus hydroxyl methylene functionality . This synthetic route preserves the anticancer properties of the parent compound, dolastatin 10 . The preparation of peptidols on Barlos’ 2-chlorotrityl resin has also been reported .

Analyse Des Réactions Chimiques

Dolastatinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Dolastatinol has a wide range of scientific research applications, including:

Chemistry: This compound is used as a model compound for studying peptide synthesis and modification techniques.

Medicine: This compound is being explored as a potential anticancer agent due to its strong cytotoxic properties.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and drug delivery systems.

Mécanisme D'action

Dolastatinol exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division . This inhibition leads to the suppression of cell proliferation and migration . The molecular targets of this compound include tubulin, and its mechanism involves tubulin-dependent guanosine triphosphate hydrolysis and noncompetitive inhibition of vincristine binding to tubulin . These actions result in high cytotoxicity and strong anticancer properties .

Comparaison Avec Des Composés Similaires

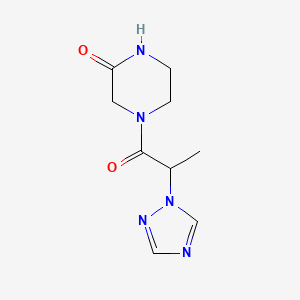

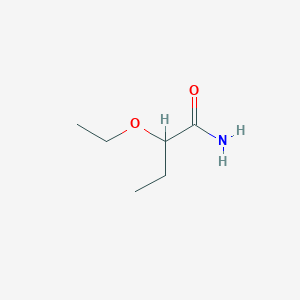

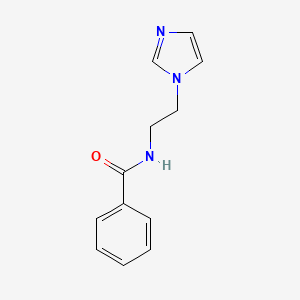

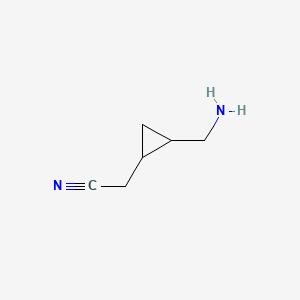

Dolastatinol is unique compared to other similar compounds due to its methylene hydroxyl derivative structure. Similar compounds include:

Dolastatin 10: The parent compound, known for its high cytotoxicity and tubulin polymerization inhibition.

Monomethyl auristatin E (MMAE): A derivative of dolastatin 10 used in antibody-drug conjugates for cancer treatment.

Monomethyl auristatin F (MMAF): Another derivative used in targeted cancer therapies.

Auristatin PE (soblidotin): A synthetic analog with potent anticancer properties.

This compound’s unique structure and strong anticancer properties make it a valuable compound for further research and development in cancer treatment.

Propriétés

Formule moléculaire |

C43H70N6O7S |

|---|---|

Poids moléculaire |

815.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1 |

Clé InChI |

NSIGQNDUOSWNPO-YCJHXEEESA-N |

SMILES isomérique |

CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)

![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)